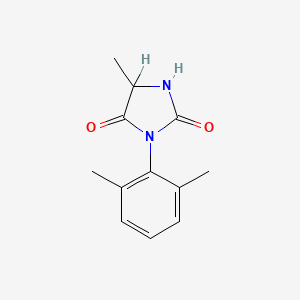

3-(2,6-dimethylphenyl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-5-4-6-8(2)10(7)14-11(15)9(3)13-12(14)16/h4-6,9H,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCRRSUSJLXWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70993753 | |

| Record name | 3-(2,6-Dimethylphenyl)-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72998-95-9 | |

| Record name | 3-(2,6-Xylyl)-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072998959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,6-Dimethylphenyl)-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-xylyl)-5-methylhydantoin typically involves the reaction of 2,6-dimethylphenyl isocyanide with appropriate reagents under controlled conditions. One common method includes the use of a base-induced homolytic aromatic substitution (BHAS) reaction . This reaction involves the use of potassium tert-butoxide (KOtBu) as a base and an organic additive to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for 3-(2,6-xylyl)-5-methylhydantoin may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-xylyl)-5-methylhydantoin can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydantoin ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted hydantoins with various functional groups.

Scientific Research Applications

3-(2,6-xylyl)-5-methylhydantoin has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-xylyl)-5-methylhydantoin involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethylphenyl isocyanide: A related compound with similar structural features but different reactivity.

2,6-Dimethylphenyl isocyanate: Another similar compound used in various chemical reactions.

2,6-Xylyl isocyanide: Shares the 2,6-xylyl group but differs in its chemical behavior and applications.

Uniqueness

3-(2,6-xylyl)-5-methylhydantoin is unique due to its specific substitution pattern on the hydantoin ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and stability are advantageous.

Biological Activity

3-(2,6-dimethylphenyl)-5-methylimidazolidine-2,4-dione, a member of the imidazolidine-2,4-dione family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a five-membered ring with nitrogen atoms and carbonyl groups, which contribute to its reactivity and biological potential.

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 218.25 g/mol

- Structure : The compound features a 2,6-dimethylphenyl substituent that enhances its biological profile compared to simpler analogs.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or membrane integrity.

- Antifungal Properties : Its antifungal activity has been noted in various assays, suggesting potential applications in treating fungal infections.

- Anticancer Effects : Preliminary findings indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms.

- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory effects, making it a candidate for drug development targeting inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors that modulate cellular responses.

- Cellular Process Interference : Disruption of normal cellular processes contributes to its antimicrobial and anticancer effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Effective against various fungal strains | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study Highlights

- A study demonstrated the efficacy of this compound against Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics.

- Another investigation focused on its anticancer properties revealed that treatment with this compound led to a marked reduction in cell viability in various cancer cell lines, including breast and lung cancers. The study suggested that the compound triggers apoptotic pathways through caspase activation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2,6-dimethylphenyl)-5-methylimidazolidine-2,4-dione, and how is purity ensured?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as alkylation or condensation of hydantoin derivatives. For example, similar imidazolidine-2,4-diones are synthesized using THF/water mixtures under reflux, followed by acidification and extraction with dichloromethane. Purification often involves reverse-phase chromatography (e.g., C18 columns) and lyophilization, with purity confirmed by LC/MS (>95% purity) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups) .

- LC/MS : Verify molecular weight ([M+H]+ ion) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for analogs like 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl topology) influence the bioactivity of imidazolidine-2,4-dione derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varying aryl substituents (e.g., 4-fluorophenyl, naphthyl) and assess biological activity (e.g., antimicrobial or enzyme inhibition). For instance, replacing 2,6-dimethylphenyl with 4-phenoxyphenyl in related compounds alters fungicidal efficacy .

- Computational Modeling : Use docking studies to predict interactions with target proteins (e.g., cytochrome P450 enzymes) based on steric and electronic effects of substituents .

Q. How can contradictions in biological activity data across studies be systematically addressed?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, discrepancies in antimicrobial activity might arise from differences in bacterial strain susceptibility .

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like enantiomeric purity (e.g., R-enantiomer dominance in metalaxyl analogs significantly affects activity) .

Q. What strategies optimize the regioselectivity of imidazolidine-2,4-dione derivatives during synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to direct alkylation or acylation to desired positions .

- Catalytic Control : Use transition-metal catalysts (e.g., Pd-mediated cross-coupling) to achieve selective aryl substitutions, as seen in analogs with 4-chlorophenoxy or 2-methoxyphenyl groups .

Data Analysis and Validation

Q. What analytical workflows validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via HPLC at timed intervals .

- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed dione rings) to infer instability mechanisms .

Q. How can computational tools predict the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Metabolism Prediction : Use software like MetaSite to simulate cytochrome P450-mediated oxidation, prioritizing sites based on electron density (e.g., methyl or dimethylphenyl groups as likely oxidation targets) .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic transformations via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.